2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)-

Catalog No.
S13079681
CAS No.
M.F
C15H13N3O
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyri...

Product Name

2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)-

IUPAC Name

(3Z)-5,7-dimethyl-3-pyridin-2-ylimino-1H-indol-2-one

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C15H13N3O/c1-9-7-10(2)13-11(8-9)14(15(19)18-13)17-12-5-3-4-6-16-12/h3-8H,1-2H3,(H,16,17,18,19)

InChI Key

PACRONJUPJPPGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC3=CC=CC=N3)C(=O)N2)C

Isomeric SMILES

CC1=CC(=C2C(=C1)/C(=N/C3=CC=CC=N3)/C(=O)N2)C

2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- is a chemical compound with the molecular formula C12H12N2OC_{12}H_{12}N_2O and a molecular weight of approximately 200.24 g/mol. It belongs to the indole family, characterized by a fused bicyclic structure containing a benzene ring and a pyrrole ring. This compound is also known by various names such as 5,7-dimethyl-3-(2-pyridinylimino)-1,3-dihydroindol-2-one and has implications in medicinal chemistry due to its potential biological activities.

The structure of this compound features a dimethyl group at the 5 and 7 positions of the indole ring and an imino group attached to a pyridine moiety, which contributes to its unique properties. The compound's IUPAC name reflects its complex structure, indicating the presence of both indole and pyridine functionalities.

The chemical reactivity of 2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- is influenced by its functional groups. Key reactions include:

  • Condensation Reactions: The imino group can participate in condensation reactions with aldehydes or ketones, forming more complex structures.
  • Electrophilic Aromatic Substitution: The aromatic nature of the indole ring allows for electrophilic substitution reactions, which can modify the compound to enhance its biological activity or alter its pharmacological properties.
  • Reduction Reactions: The carbonyl group in the indole structure can undergo reduction to produce alcohols or other derivatives.

Research indicates that compounds similar to 2H-Indol-2-one exhibit significant biological activities, including:

  • Anticancer Properties: Many indole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
  • Antimicrobial Activity: Some studies suggest that indole derivatives possess antimicrobial properties against bacteria and fungi.
  • Anti-inflammatory Effects: Compounds within this class may exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

Several synthetic routes are available for producing 2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)-:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted anilines and α-keto acids, cyclization can lead to the formation of indole derivatives.
  • Pyridine Substitution: Introducing the pyridine moiety can be achieved through nucleophilic substitution reactions on a suitable precursor.
  • Multi-step Synthesis: A combination of condensation and cyclization reactions may be employed to construct the desired structure systematically.

The applications of 2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)- are diverse:

  • Pharmaceutical Development: Due to its potential biological activities, this compound is explored in drug discovery programs targeting cancer and infectious diseases.
  • Chemical Probes: It can serve as a chemical probe in biological research to study specific pathways or mechanisms involving indole derivatives.
  • Material Science: The unique properties of indole compounds may also find applications in developing new materials with specific electronic or optical characteristics.

Interaction studies are crucial for understanding how 2H-Indol-2-one interacts with biological targets:

  • Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its mechanism of action and efficacy as a drug candidate.
  • Receptor Interaction: Studies focusing on how it interacts with various receptors (e.g., serotonin receptors) can elucidate its pharmacological profile.

Several compounds share structural similarities with 2H-Indol-2-one, 1,3-dihydro-5,7-dimethyl-3-(2-pyridinylimino)-. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-FluorooxindoleContains a fluorine substituentExhibits enhanced anticancer activity
IndolinoneBasic structure without additional substituentsServes as a precursor for various derivatives
OxindoleContains an oxo group at the 2-positionKnown for neuroprotective effects
1-MethylindoleMethyl group at position onePotential use in neuropharmacology

These compounds illustrate the diversity within the indole family while highlighting the unique structural features that distinguish 2H-Indol-2-one from others. Its specific substitutions contribute to its distinct biological activities and potential applications in medicinal chemistry.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

251.105862047 g/mol

Monoisotopic Mass

251.105862047 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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